Lower Molecular Weight and Balanced Lipophilicity vs. Morpholine Analog Enhance Permeability Potential
The target compound (MW 299.40 g/mol, XLogP3 1.0) demonstrates a more favorable balance of molecular weight and lipophilicity compared to the direct morpholine analog N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)methanesulfonamide (CAS 1203418-05-6; MW 315.39 g/mol, XLogP3 0.1). The 5% lower molecular weight and higher logP suggest improved passive membrane permeability, as compounds within the MW < 300 and logP 1–3 window statistically exhibit superior Caco-2 permeability [1]. The morpholine analog's additional oxygen atom increases H-bond acceptor count to 8 (vs. 7 for the target) and reduces logP by 0.9 units, potentially limiting its ability to cross lipid bilayers [2].
| Evidence Dimension | Molecular weight and XLogP3 (computed) |
|---|---|
| Target Compound Data | MW 299.40 g/mol, XLogP3 1.0, HBA 7, TPSA 95.6 Ų |
| Comparator Or Baseline | Morpholine analog (CAS 1203418-05-6): MW 315.39 g/mol, XLogP3 0.1, HBA 8, TPSA 104.9 Ų (estimated) |
| Quantified Difference | ΔMW = −16.0 g/mol (−5.1%); ΔXLogP3 = +0.9; ΔHBA = −1 |
| Conditions | Computed properties from PubChem (XLogP3 algorithm); TPSA from Cactvs 3.4.8.18 |
Why This Matters
For cell-based screening campaigns, lower MW and higher lipophilicity within this range are associated with improved intracellular target engagement, making the target compound a more attractive starting point for cellular assay development.
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
- [2] PubChem. Compound Summaries for CID 45497030 and CID 45502733. Accessed May 2026. View Source
